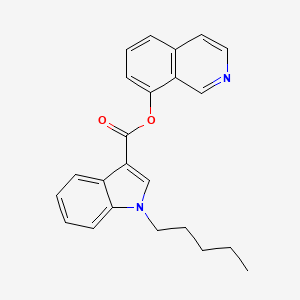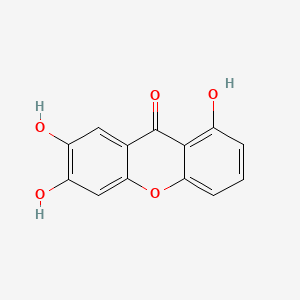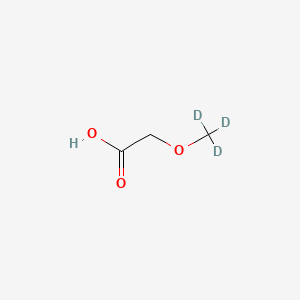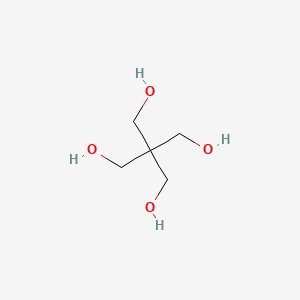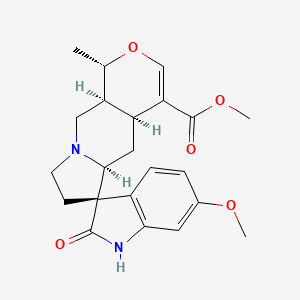
Caboxine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caboxine A is a compound of interest to scientists due to its potential applications in both scientific research and medical treatment. It is a small molecule composed of two nitrogen atoms, two oxygen atoms, and a single carbon atom. This compound has been studied extensively in the past few decades, and its properties and effects have been widely documented.
作用機序
The mechanism of action of Caboxine A is not yet fully understood. However, it is believed that Caboxine A binds to specific receptors in the body and modulates their activity. This modulation of activity results in a variety of biochemical and physiological effects in the body.
Biochemical and Physiological Effects
Caboxine A has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to modulate the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to modulate the activity of the enzyme catechol-O-methyltransferase, which is involved in the metabolism of catecholamines such as epinephrine and norepinephrine. In addition, Caboxine A has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Furthermore, Caboxine A has been shown to modulate the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
実験室実験の利点と制限
Caboxine A has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, Caboxine A is relatively non-toxic and does not pose any significant safety risks. However, Caboxine A is not very soluble in organic solvents, and it is not very stable in organic solutions. Therefore, it is important to use aqueous solutions when conducting experiments with Caboxine A.
将来の方向性
There are several potential future directions for Caboxine A research. One potential direction is to further investigate the biochemical and physiological effects of Caboxine A in the body. Another potential direction is to investigate the potential applications of Caboxine A in medical treatments. Additionally, it would be beneficial to investigate the potential toxicity of Caboxine A, as well as the potential for it to interact with other drugs. Finally, it would be beneficial to investigate the potential for Caboxine A to be used as a biomarker for various diseases.
合成法
Caboxine A is synthesized through a chemical reaction between aldehydes and amines in an aqueous medium. This reaction is catalyzed by a variety of acids, such as hydrochloric acid and sulfuric acid. The reaction is conducted at temperatures between 40 and 70 degrees Celsius and is typically completed within 30 minutes. The resulting product is a white solid that can be isolated through filtration.
科学的研究の応用
Caboxine A has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. It has also been used to study the effects of various hormones on the body, as well as to study the effects of various diseases on the body. In addition, Caboxine A has been used to study the effects of various dietary supplements on the body, as well as to study the effects of various vitamins and minerals on the body.
特性
IUPAC Name |
methyl (1S,4aS,5aS,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKHGHLMEDVZRX-IHGKUHQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caboxine A | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

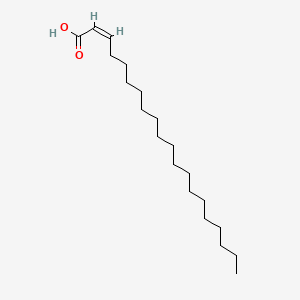

![Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-](/img/structure/B568738.png)

